D-Fructose 1,6-bisphosphate sodium salt hydrate

Descripción

Chemical Identity and Classification

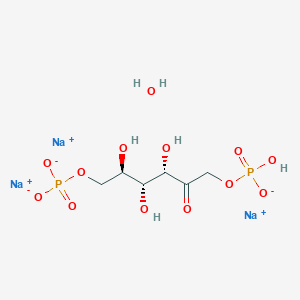

D-Fructose 1,6-bisphosphate sodium salt hydrate belongs to the chemical class of hexose phosphates, specifically categorized as a doubly phosphorylated fructose derivative. The compound exists as a carbohydrate derivative containing a hexose sugar substituted by two phosphate groups at the 1 and 6 carbon positions. The molecular formula for the sodium salt hydrate form is C6H13Na3O13P2, with a molecular weight of 424.08 grams per mole. This particular form represents the trisodium salt of the parent compound combined with water molecules of hydration, enhancing its stability and solubility characteristics for research applications.

The compound's chemical structure features the beta-D-form configuration, which represents the most biologically active and common isomer found in cellular systems. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,6-di-O-phosphono-beta-D-arabino-hex-2-ulofuranose in its free acid form. The presence of two phosphate groups creates a highly charged molecule that exhibits excellent water solubility, particularly in its sodium salt form.

Historical Context and Discovery

The historical significance of D-Fructose 1,6-bisphosphate traces back to the pioneering work of Sir Arthur Harden and William John Young in the early twentieth century. Their groundbreaking research on cell-free alcoholic fermentation led to the observation that salts of orthophosphoric acid significantly stimulate fermentation processes. This discovery represented a paradigm shift in understanding fermentation, moving beyond simple catalytic explanations to recognize phosphate as an active participant in biochemical reactions.

Harden and Young's meticulous investigation revealed that phosphate becomes esterified to sugar during fermentation, with one mole of phosphate being incorporated per mole of glucose converted to alcohol and carbon dioxide. The phosphoric ester that accumulated during their experiments was subsequently identified as fructose 1,6-diphosphate, establishing what became known as the "Harden-Young ester". This compound holds the distinction of being the first chemical intermediate discovered in fermentation processes.

The discovery's impact extended far beyond fermentation studies, ultimately leading to what researchers term the "molecularization" of fermentation - the description of fermentation in terms of specific molecular intermediates. This foundational work earned Harden a share of the 1929 Nobel Prize in Chemistry with Hans Karl August Simon von Euler-Chelpin for their investigations into fermentation of sugar and fermentative enzymes. The historical importance of this discovery cannot be overstated, as it established the conceptual framework for modern biochemical pathway analysis.

Nomenclature and Alternative Designations

The nomenclature of D-Fructose 1,6-bisphosphate reflects both its chemical structure and historical development, resulting in multiple accepted designations used throughout scientific literature. The compound is most commonly referred to as fructose 1,6-bisphosphate, emphasizing the presence of two phosphate groups attached to the fructose backbone. However, older publications frequently use the term fructose 1,6-diphosphate, which was the original designation before modern nomenclature conventions were established.

Systematic chemical nomenclature provides the most precise identification: 1,6-di-O-phosphono-alpha-D-arabino-hex-2-ulofuranose for the alpha anomer and 1,6-di-O-phosphono-beta-D-arabino-hex-2-ulofuranose for the beta form. The International Union of Biochemistry and Molecular Biology recommends fructose 1,6-bisphosphate as the standard designation, which has become universally adopted in contemporary biochemical literature.

Biochemical Significance in Research

This compound occupies a central position in biochemical research due to its fundamental role in cellular metabolism and its utility as a research tool. The compound serves as an intermediate in multiple metabolic pathways, including glycolysis and gluconeogenesis, making it essential for studies investigating cellular energy metabolism. During glycolysis, the compound is generated through phosphorylation of fructose 6-phosphate by phosphofructokinase, representing a key regulatory point in the pathway.

The research significance extends beyond its metabolic role to include its function as an allosteric activator of pyruvate kinase. Studies have demonstrated that yeast pyruvate kinase binds four molecules of fructose 1,6-bisphosphate per tetramer, with this binding following cooperative kinetics. This allosteric regulation provides researchers with a powerful tool for investigating enzyme regulation mechanisms and metabolic control.

Recent research has revealed additional regulatory functions, including the compound's role in Ras protein activation. Studies using both yeast and mammalian cell systems have shown that fructose 1,6-bisphosphate can directly influence Ras signaling pathways, with apparent dissociation constants in the millimolar range that correspond to physiological concentrations. This discovery has opened new avenues for cancer research, particularly in understanding the Warburg effect in tumor cells.

The compound's iron chelation properties represent another area of active research interest. Fructose 1,6-bisphosphate has been implicated in the ability to bind and sequester ferrous iron, potentially playing roles in cellular iron homeostasis. This characteristic makes it valuable for studies investigating metal ion interactions in biological systems.

Propiedades

IUPAC Name |

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLNIFDAODOXHN-GNWSQLALSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Na3O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Glycolytic Pathway Derivation

FBP is naturally synthesized during glycolysis through the phosphorylation of fructose-6-phosphate by phosphofructokinase-1 (PFK-1). In vitro, this reaction can be replicated using purified enzymes. For instance, Sigma-Aldrich’s protocol employs rabbit muscle aldolase (20 units/mL) to catalyze the cleavage of FBP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). The reverse reaction—critical for gluconeogenesis—is mediated by fructose-1,6-bisphosphatase (FBPase-1), which hydrolyzes FBP to fructose-6-phosphate.

Large-Scale Enzymatic Production

Industrial-scale FBP production often utilizes immobilized enzymes to enhance yield. A typical setup involves:

-

Reaction Conditions : 25°C, pH 7.6, 215 mM triethanolamine buffer.

-

Cofactors : 0.14 mM β-NADH to monitor reaction progress spectrophotometrically at 340 nm.

-

Enzyme Cocktails : Aldolase (Type IV) with α-glycerophosphate dehydrogenase-triosephosphate isomerase (α-GDH/TPI) to ensure complete conversion.

Chemical Synthesis and Crystallization

Phosphorylation of Fructose-6-Phosphate

Chemical synthesis involves stepwise phosphorylation of fructose-6-phosphate using phosphorylating agents. The sodium salt form is precipitated by adding excess sodium ions, followed by hydration to form the octahydrate. Key parameters include:

Table 1: Chemical Properties of FBP Sodium Salt Hydrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁O₁₂P₂·3Na·8H₂O | |

| Molecular Weight | 550.2 g/mol | |

| CAS Registry No. | 81028-91-3 | |

| Solubility (PBS, pH 7.2) | 10 mg/mL |

Analytical Validation and Quality Control

Spectrophotometric Assay

Sigma-Aldrich’s enzymatic assay quantifies FBP by coupling its cleavage to NADH oxidation. The protocol involves:

Purity Assessment

Cayman Chemical reports ≥95% purity via HPLC, with contaminants identified as residual salts and phosphate esters. Storage at -20°C preserves stability for ≥4 years, though aqueous solutions degrade within 24 hours.

| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|

| 1 | 1.8175 | 0.1818 |

| 5 | 9.0876 | 0.9088 |

| 10 | 18.1752 | 1.8175 |

Industrial and Research Applications

Análisis De Reacciones Químicas

Types of Reactions

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to alter the oxidation state of the phosphate groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Metabolic Studies

D-Fructose 1,6-bisphosphate is extensively used in metabolic research to understand glycolysis and gluconeogenesis. It serves as a substrate for various enzymes, including:

- Fructose-1,6-bisphosphate aldolase : This enzyme catalyzes the cleavage of fructose 1,6-bisphosphate into two three-carbon molecules during glycolysis.

- Fructose-1,6-bisphosphatase : A key regulatory enzyme in gluconeogenesis that hydrolyzes fructose 1,6-bisphosphate to fructose 6-phosphate .

Research indicates that monitoring the dynamics of D-Fructose 1,6-bisphosphate can provide insights into cellular metabolism under different conditions. For instance, studies using genetically encoded biosensors have shown how changes in D-Fructose 1,6-bisphosphate levels correlate with glycolytic flux in liver cancer cells .

Cancer Therapy

The compound has gained attention as a potential target for cancer therapies. Cancer cells often rely on glycolysis for energy production (the Warburg effect), making the enzymes involved in this pathway attractive targets for drug development. Inhibitors of phosphofructokinase and fructose 1,6-bisphosphatase are being explored to disrupt the metabolic processes that support tumor growth .

Notably, research has indicated that manipulating D-Fructose 1,6-bisphosphate levels can impact cancer cell proliferation and survival. For example, inhibiting FBPase can lead to an accumulation of D-Fructose 1,6-bisphosphate, thereby affecting the glycolytic pathway and potentially reducing tumor growth .

Neuroprotection

D-Fructose 1,6-bisphosphate has been studied for its neuroprotective properties in brain injury models. It appears to exert protective effects against neuronal damage by modulating energy metabolism and reducing oxidative stress . Experimental studies have shown that supplementation with D-Fructose 1,6-bisphosphate can enhance recovery following ischemic events.

Case Studies

Mecanismo De Acción

The mechanism of action of D-Fructose 1,6-bisphosphate sodium salt hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphate groups can mimic natural substrates, allowing it to inhibit or activate specific biochemical pathways. This interaction can modulate cellular processes, leading to various biological effects.

Comparación Con Compuestos Similares

Key Roles:

- Glycolysis : Synthesized from fructose 6-phosphate via 6-phosphofructokinase (PfkA), it is cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP), driving ATP production .

- Gluconeogenesis : Converted back to fructose 6-phosphate by fructose-1,6-bisphosphatase (FbpA), a rate-limiting step .

- Allosteric Regulation : Activates pyruvate kinase, enhancing glycolytic flux under high-energy demand conditions .

- Biomedical Applications: Investigated in cancer metabolism due to its role in aerobic glycolysis (Warburg effect) and as a phosphate source in hydroxyapatite nanocomposites for bone tissue engineering .

Physicochemical Properties:

- CAS Number : 41012-14-0 (sodium salt hydrate; anhydrous CAS: 38099-82-0) .

- Molecular Formula : C₆H₁₁Na₃O₁₂P₂·xH₂O (anhydrous molecular weight: 406.06 g/mol) .

- Solubility : 50–100 mg/mL in water, forming clear, colorless solutions .

- Storage : Stable at −20°C; hygroscopic, requiring desiccated conditions .

Comparison with Similar Compounds

Phosphorylated sugars and bisphosphates share structural and functional similarities with F1,6BP-Na but differ in metabolic roles, enzymatic interactions, and applications. Below is a comparative analysis:

Table 1: Comparative Analysis of F1,6BP-Na and Related Compounds

Structural and Functional Comparisons

(i) Fructose Derivatives

(ii) Glucose Bisphosphates

(iii) Other Bisphosphates

- Ribulose 1,5-Bisphosphate : Key CO₂ acceptor in the Calvin cycle; shares bisphosphate functionality but operates in photosynthetic carbon fixation rather than glycolysis .

- Adenosine Phosphates (ATP, ADP): Serve as phosphate donors and energy carriers, unlike F1,6BP-Na, which primarily acts as a metabolic intermediate .

Application-Specific Differences

- Nanocomposite Synthesis: F1,6BP-Na produces hydroxyapatite (HA) nanorods, whereas adenosine 5'-triphosphate (ATP) yields pseudo-spherical HA particles due to differences in phosphate release kinetics .

- Enzymatic Studies: F1,6BP-Na is essential for aldolase activity assays, while glucose 1,6-bisphosphate is used in phosphomannomutase studies .

Stability and Handling

- Cation Influence : Sodium salts (e.g., F1,6BP-Na) generally exhibit higher aqueous solubility than potassium variants (e.g., glucose 1,6-bisphosphate K salt) .

- Thermal Sensitivity : F1,6BP-Na degrades at room temperature, necessitating storage at −20°C, whereas ATP disodium salt is more stable at 4°C .

Actividad Biológica

D-Fructose 1,6-bisphosphate (FBP) sodium salt hydrate is a significant metabolite in the glycolytic pathway, playing crucial roles in various biological processes. This compound is particularly noted for its regulatory functions and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of D-Fructose 1,6-bisphosphate

- Chemical Structure : D-Fructose 1,6-bisphosphate is a phosphorylated sugar that serves as a key intermediate in glycolysis. It is formed from fructose 6-phosphate by the action of phosphofructokinase (PFK), which is a rate-limiting enzyme in glycolysis.

- Molecular Formula : C₆H₁₁Na₃O₁₂P₂

- Molecular Weight : 406.06 g/mol

D-Fructose 1,6-bisphosphate exerts its biological effects through several mechanisms:

- Allosteric Regulation : FBP acts as an allosteric activator for various enzymes involved in glycolysis and gluconeogenesis. It enhances the activity of pyruvate kinase and lactate dehydrogenase, thereby promoting energy production under anaerobic conditions .

- Substrate for Enzymes : FBP serves as a substrate for fructose-1,6-bisphosphate aldolase (FBA), which catalyzes the reversible cleavage of FBP into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. This reaction is crucial for both glycolysis and gluconeogenesis .

- Neuroprotective Effects : Recent studies have indicated that FBP may have neuroprotective properties, particularly in models of brain injury. It has been shown to improve outcomes by enhancing ATP production and reducing apoptotic signaling pathways .

Energy Metabolism

FBP plays a pivotal role in cellular energy metabolism. Its supplementation has been associated with increased ATP yield from anaerobic glycolysis, making it a potential therapeutic agent in conditions where oxygen supply is limited.

Case Studies

- Ischemic Injury : In rodent models of myocardial infarction, administration of FBP resulted in reduced ischemic tissue area and improved hemodynamic parameters post-cardiac bypass surgery. This suggests its potential utility in cardiac care .

- Inflammation Models : FBP has demonstrated anti-inflammatory effects in various experimental models. It has been shown to protect against zymosan-induced acute lung injury by modulating immune responses .

Research Findings

A variety of studies have explored the biological activity of FBP:

Q & A

Q. How to address interference from impurities like fructose-1,6-diphosphate in assays?

- Quality Control : Use HPLC with refractive index detection to quantify impurities. For enzymatic studies, pre-treat samples with phosphatase to hydrolyze contaminating phosphates, followed by ultrafiltration to remove enzymes .

Key Notes for Experimental Design

- Contradictions in Data : Variations in hydration state (e.g., octahydrate vs. anhydrous) can alter molarity calculations. Always confirm molecular weight and adjust concentrations using dry-basis assays .

- Advanced Tools : Pair with phosphoproteomics or metabolomics platforms (e.g., IC-HRMS) to resolve complex metabolic interactions involving FBP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.